

A Comparative Guide to Aminopterin and Other Antifolates for DHFR Inhibition

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Compound of Interest

Compound Name: **Aminopterin**

Cat. No.: **B017811**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **aminopterin** and other antifolate drugs that target dihydrofolate reductase (DHFR), a critical enzyme in cellular metabolism. The information presented herein is supported by experimental data to assist in research and drug development endeavors.

Introduction to DHFR Inhibition

Dihydrofolate reductase is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.^{[1][2]} Inhibition of DHFR disrupts the synthesis of these precursors, leading to the cessation of DNA replication and cell division. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells, making DHFR a prime target for chemotherapy.^[1]

Aminopterin, a 4-amino analogue of folic acid, was one of the first clinically successful antifolates.^[2] Its development paved the way for other DHFR inhibitors, including methotrexate, pemetrexed, and pralatrexate. While all these drugs share a common target, they exhibit significant differences in their inhibitory potency, cellular uptake, and metabolism, which influences their therapeutic efficacy and toxicity profiles.

Quantitative Comparison of DHFR Inhibitor Potency

The efficacy of DHFR inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀) and their inhibition constant (K_i). The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% in a given experiment. The K_i value is a measure of the inhibitor's binding affinity to the enzyme, with a lower K_i indicating a stronger interaction.^[3]

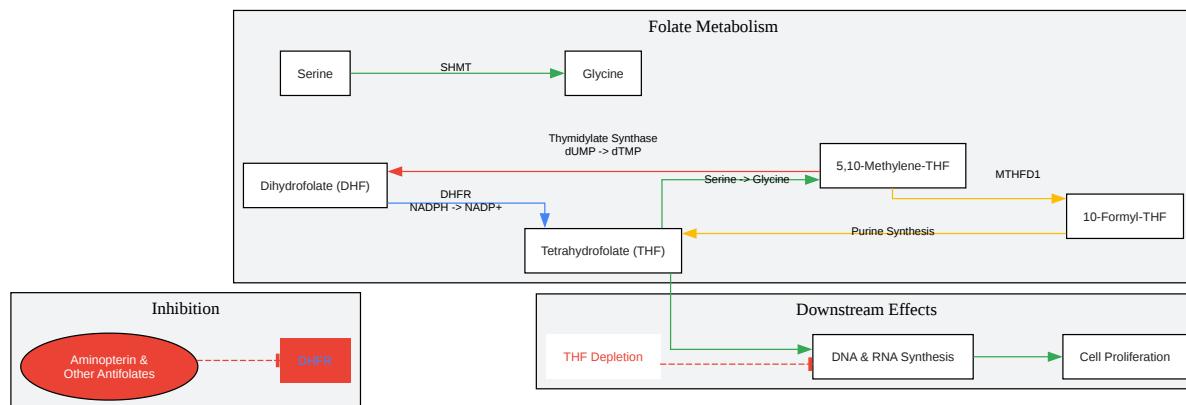
The following table summarizes the in vitro inhibitory potency of **aminopterin** and other selected antifolates against human DHFR.

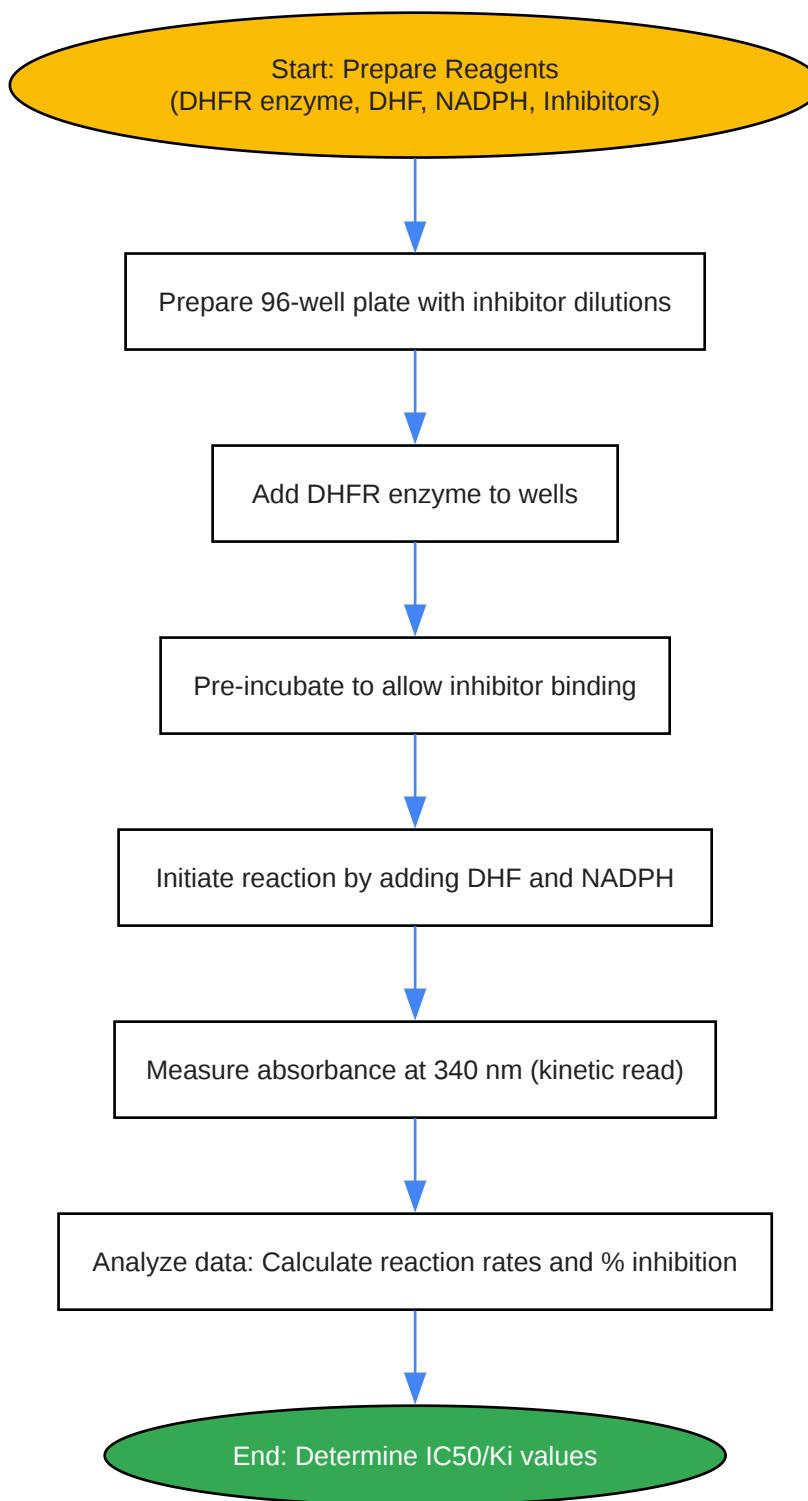
Compound	Apparent K _i (nM) for Human DHFR	Source
Aminopterin	0.0037	[2]
Methotrexate	26	
Pemetrexed	>200	
Pralatrexate	45	

Note: The K_i value for **Aminopterin** is from a separate study and is presented for comparative purposes. The values for Methotrexate, Pemetrexed, and Pralatrexate are from a single comparative study. For a direct and definitive comparison, it is recommended to perform a side-by-side analysis under identical experimental conditions.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the folate metabolism pathway, the mechanism of DHFR inhibition, and a general workflow for evaluating DHFR inhibitors in vitro.



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References

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- 3. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
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